Tetrahydrothiopyran-4-on

Übersicht

Beschreibung

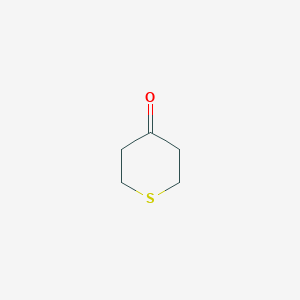

Tetrahydrothiopyran-4-one is a heterocyclic organic compound with the molecular formula C₅H₈OS. It is a sulfur-containing six-membered ring with a ketone functional group at the fourth position. This compound is known for its versatility in organic synthesis and its presence in various biologically active molecules .

Synthetic Routes and Reaction Conditions:

Intramolecular Dieckmann Condensation: Tetrahydrothiopyran-4-one can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.

Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.

Industrial Production Methods:

Types of Reactions:

Oxidation: Tetrahydrothiopyran-4-one can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to tetrahydrothiopyran-4-ol using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiopyran-4-ol.

Substitution: Various substituted tetrahydrothiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Tetrahydrothiopyran-4-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic agents.

Case Study: Anti-Kinetoplastidal Properties

A study investigated the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones and their sulfoxide and sulfone derivatives. These compounds were designed to reduce toxicity while maintaining efficacy against Trypanosoma brucei and Trypanosoma cruzi. The study demonstrated that the prodrug strategy effectively lowered cytotoxicity against human cells while preserving anti-trypanosomal activity, highlighting the compound's potential in developing safer therapeutic agents .

Agrochemical Applications

In agrochemicals, tetrahydrothiopyran-4-one is utilized to enhance the stability and solubility of pesticides and herbicides. This improves their effectiveness in crop protection formulations.

Data Table: Agrochemical Efficacy

| Compound Type | Application | Effectiveness |

|---|---|---|

| Pesticides | Crop Protection | Enhanced Stability |

| Herbicides | Weed Control | Improved Solubility |

Material Science

Tetrahydrothiopyran-4-one is being explored for its potential in creating novel polymers and materials. Its unique chemical structure allows for increased durability and resistance to environmental factors.

Research Insights

Research indicates that polymers derived from tetrahydrothiopyran-4-one exhibit improved mechanical properties compared to traditional materials, making them suitable for various industrial applications .

Flavor and Fragrance Industry

This compound is also investigated for its applications in flavoring agents and fragrances. Its unique sensory characteristics make it valuable in food and cosmetic products.

Case Study: Sensory Characteristics

A study on the sensory profiles of tetrahydrothiopyran-4-one derivatives revealed their potential to enhance flavor profiles in culinary applications, providing desirable tastes without overpowering other ingredients .

Analytical Chemistry

In analytical chemistry, tetrahydrothiopyran-4-one is employed as a standard in various methods. It aids in the accurate quantification of other compounds in complex mixtures.

Application Overview

- Standardization : Used as a reference compound to calibrate analytical instruments.

- Quantification : Facilitates accurate measurements of active ingredients in pharmaceutical formulations.

Wirkmechanismus

Target of Action

Tetrahydrothiopyran-4-one is a biochemical reagent It has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .

Mode of Action

It is known to participate in various condensation reactions .

Biochemical Pathways

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

Result of Action

The result of Tetrahydrothiopyran-4-one’s action is the production of various compounds such as dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters . These compounds have various applications in the field of biochemistry and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Tetrahydro-4H-pyran-4-one: Similar structure but with an oxygen atom instead of sulfur.

Tetrahydrothiophene: A five-membered ring with sulfur.

Thianone: Another sulfur-containing heterocycle with different substitution patterns.

Uniqueness:

Sulfur Atom: The presence of sulfur in tetrahydrothiopyran-4-one imparts unique chemical reactivity and biological activity compared to oxygen-containing analogs.

Versatility: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

Tetrahydrothiopyran-4-one (THP-4-one) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its properties, synthesis, and biological applications, supported by data tables and relevant case studies.

Tetrahydrothiopyran-4-one has the molecular formula and features a six-membered ring containing both sulfur and oxygen. Its structure contributes to its reactivity and potential biological activity. The compound is soluble in organic solvents but insoluble in water, making it suitable for various organic synthesis applications.

Synthesis Methods

Several synthetic routes have been developed for producing tetrahydrothiopyran-4-one. The most common methods involve cyclization reactions of appropriate precursors under acidic or basic conditions. Key synthetic methods include:

- Cyclization of 3-Methylisocoumarin : This method utilizes enzymatic reactions to convert 3-methylisocoumarin into THP-4-one, highlighting its biosynthetic potential .

- Condensation Reactions : THP-4-one can be synthesized through condensation with aryl Grignard reagents, leading to various derivatives with enhanced biological properties .

Antimicrobial Properties

THP-4-one exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective |

Antiviral Activity

Notably, tetrahydrothiopyran-4-one has shown anti-influenza virus activity. Studies indicate that it inhibits viral replication in vitro, suggesting potential as an antiviral therapeutic agent . The compound's mechanism involves interference with viral entry or replication processes.

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of THP-4-one derivatives against cancer cell lines:

Case Studies

- Antiviral Study : In a study involving the extraction of THP-4-one from Strobilanthes cusia, researchers identified its antiviral properties against influenza viruses. Advanced analytical techniques confirmed its structure and potential as a lead compound for drug development .

- Cytotoxicity Evaluation : A series of THP-4-one derivatives were synthesized and tested against various cancer cell lines. One derivative demonstrated three times the cytotoxic activity compared to carboplatin, a known anticancer drug, indicating promising therapeutic potential .

- In Silico Studies : Computational studies have predicted the drug-likeness and toxicity profiles of THP-4-one derivatives using bioinformatics tools. These studies suggest that several derivatives may act as enzyme inhibitors and have potential applications in treating phobic disorders and cognitive impairments .

Eigenschaften

IUPAC Name |

thian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRJVKCZJCNSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147948 | |

| Record name | 4-Thiacyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-72-6 | |

| Record name | Tetrahydrothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthianone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrothiopyran-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiacyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-thiacyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667X5M356L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrahydrothiopyran-4-one?

A1: Tetrahydrothiopyran-4-one has the molecular formula C5H8OS and a molecular weight of 116.18 g/mol.

Q2: How can tetrahydrothiopyran-4-one be synthesized?

A2: Several synthetic routes to THTP exist:

- Double conjugate addition: 3-Aryl-substituted tetrahydrothiopyran-4-ones can be synthesized by the double conjugate addition of hydrogen sulfide (H2S) to divinyl ketones. These divinyl ketones are prepared from lithiated α-bromostyrene derivatives reacted with acrolein or cinnamaldehyde, followed by oxidation with manganese dioxide (MnO2). [, ]

- Condensation reactions: THTP can be used as a building block in condensation reactions with aromatic aldehydes. This reaction is often catalyzed by lithium bromide (LiBr) or other catalysts like N-(trimethylsilyl)diethylamine and lithium perchlorate. [, ]

- Cyclization reactions: Researchers have also explored the synthesis of THTP derivatives via the cyclization of appropriate starting materials. []

Q3: What are the key spectroscopic features of tetrahydrothiopyran-4-one?

A3: THTP derivatives have been characterized using various spectroscopic techniques:

- IR Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl group. [, ]

- NMR Spectroscopy (1H and 13C): Confirms the structure and elucidates the stereochemistry of THTP derivatives. [, ]

- UV/Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful in understanding its reactivity. []

Q4: What makes tetrahydrothiopyran-4-one a valuable synthon in organic synthesis?

A4: THTP serves as a versatile five-carbon synthon, particularly for constructing 3-cyclopentenones. The process involves a one-pot Ramberg-Bäcklund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides (derived from THTP), followed by acid-catalyzed de-dioxolanation. [, ]

Q5: Can you provide an example of a biologically relevant molecule synthesized using tetrahydrothiopyran-4-one?

A5: Yes, THTP has been utilized in the synthesis of (±)-Tapentadol, an FDA-approved analgesic drug. This synthetic approach highlights the potential of THTP in medicinal chemistry. []

Q6: How is tetrahydrothiopyran-4-one employed in the synthesis of thiochroman-4-ones?

A6: Rhodium-catalyzed alkyne hydroacylation of β-tert-butylthio-substituted aldehydes, followed by in situ intramolecular thio-conjugate addition, allows for the synthesis of various S-heterocycles, including thiochroman-4-ones, from THTP. []

Q7: Does tetrahydrothiopyran-4-one exhibit any catalytic properties?

A7: While not inherently catalytic, THTP can be oxidized in situ to form potent ketone catalysts for epoxidation reactions. []

Q8: How is tetrahydrothiopyran-4-one used in epoxidation reactions?

A8: THTP, in the presence of Oxone (potassium peroxomonosulfate), acts as a precursor to a highly efficient ketone catalyst (10). This catalytic system enables the rapid and high-yielding epoxidation of various olefins at room temperature. [, ]

Q9: What is known about the biological activity of tetrahydrothiopyran-4-one derivatives?

A9: Derivatives of THTP, particularly those containing bis(arylidene) groups, have shown cytotoxic activity against human cancer cell lines, including cisplatin-resistant ovarian cancer cells. This finding suggests potential applications in cancer chemotherapy. [, ]

Q10: Have any specific tetrahydrothiopyran-4-one derivatives shown promising anticancer activity?

A10: Yes, several curcumin analogs incorporating the THTP scaffold exhibit potent anti-cancer activity. Notably, compounds with a tetrahydrothiopyran-4-one linker and pyridine as a distal ring showed strong inhibitory effects on the growth of human prostate cancer cells (CWR-22Rv1 and PC-3). [, ]

Q11: What are the potential mechanisms of action of these anticancer tetrahydrothiopyran-4-one derivatives?

A11: Research suggests that these compounds might exert their anticancer effects by:

- Inhibiting androgen receptor (AR) activity: This mechanism is particularly relevant for prostate cancer, where AR signaling plays a crucial role. [, ]

- Suppressing nuclear factor kappa B (NF-κB) activity: NF-κB is a transcription factor involved in inflammation and cancer development. []

Q12: Are there any tetrahydrothiopyran-4-one based serine protease inhibitors?

A12: Research has explored THTP-based compounds as inhibitors of serine proteases like plasmin, which plays a role in cancer metastasis. These inhibitors, containing diamine or amide/amine side chains, exhibit moderate activity against plasmin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.